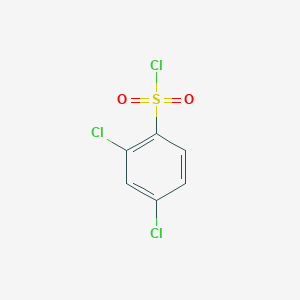

2,4-Dichlorobenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTPBIKNYWQLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167444 | |

| Record name | Benzenesulfonyl chloride, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16271-33-3 | |

| Record name | 2,4-Dichlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16271-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016271333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2,4-Dichlorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzenesulfonyl chloride is a pivotal synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and dye manufacturing. Its utility stems from the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides and other derivatives. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a pungent odor.[1] It is sensitive to moisture and should be handled with appropriate protective measures due to its corrosive nature.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O₂S | [1] |

| Molecular Weight | 245.51 g/mol | [1] |

| CAS Number | 16271-33-3 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 55-58 °C | [2] |

| Boiling Point | 114-115 °C at 0.1 mmHg | [3] |

| Density | 1.636 g/cm³ (predicted) | [1] |

| Solubility | Insoluble in water. Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). | [1][4] |

| Flash Point | 140.3 °C | [1] |

| Refractive Index | 1.582 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For this compound, this involves the reaction of 1,3-dichlorobenzene (B1664543) with chlorosulfonic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Procedure:

-

Step 1: Reaction Setup In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place chlorosulfonic acid.[4] Cool the flask in an ice-water bath.

-

Step 2: Addition of Reactant Slowly add 1,3-dichlorobenzene dropwise to the cooled chlorosulfonic acid with continuous stirring.[4] Maintain the reaction temperature between 20-25°C. The addition should be controlled to manage the evolution of hydrogen chloride gas.

-

Step 3: Reaction Completion After the addition is complete, continue stirring the mixture for an additional hour at room temperature to ensure the reaction goes to completion.[4]

-

Step 4: Work-up Carefully pour the reaction mixture onto crushed ice with stirring.[4] The crude this compound will precipitate as a solid.

-

Step 5: Isolation Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.[5]

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Experimental Procedure:

-

Step 1: Dissolution Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane.[6]

-

Step 2: Hot Filtration (if necessary) If insoluble impurities are present, perform a hot filtration to remove them.

-

Step 3: Crystallization Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Step 4: Isolation and Drying Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum of this compound will exhibit signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride and the two chlorine atoms.

¹³C NMR (CDCl₃): The carbon NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts determined by the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound are expected for the S=O and C-Cl bonds.

Expected Vibrational Bands:

-

S=O Asymmetric and Symmetric Stretching: Strong absorption bands characteristic of the sulfonyl chloride group.

-

C-Cl Stretching: Bands corresponding to the carbon-chlorine bonds on the aromatic ring.

-

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

-

Fragment Ions: Peaks resulting from the loss of Cl, SO₂, and other fragments from the molecular ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the molecular ion and chlorine-containing fragment peaks.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis.[1] Its primary application is in the synthesis of sulfonamides, which are an important class of compounds in drug discovery. It has been utilized in the preparation of nicotinyl arylsulfonylhydrazides, which have shown potential anticancer and antibacterial activities.[4]

Reaction Workflow:

Caption: General workflow for the synthesis and screening of sulfonamide derivatives.

The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[1] It is also sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is crucial to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a valuable building block for the synthesis of a wide range of organic compounds, particularly in the development of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in a research and development setting. This guide provides the foundational technical information required by professionals in the field.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2,4-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,4-Dichlorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details experimental protocols, presents quantitative data for method comparison, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a valuable chemical intermediate characterized by its reactive sulfonyl chloride group and dichlorinated phenyl ring. This reactivity makes it a versatile building block for the introduction of the 2,4-dichlorobenzenesulfonyl moiety into a wide range of organic molecules. Its primary applications lie in the development of novel therapeutic agents and crop protection chemicals. This guide will focus on the two principal methods for its synthesis: the chlorosulfonation of 1,3-dichlorobenzene (B1664543) and the Sandmeyer-type reaction of 2,4-dichloroaniline (B164938).

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic methods described in this guide, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Purity |

| Chlorosulfonation | 1,3-Dichlorobenzene | Chlorosulfonic acid | High (inferred) | Not specified |

| Sandmeyer-type Reaction | 2,4-Dichloroaniline | Sodium nitrite (B80452), Sulfur dioxide, Copper(I) chloride | ~54% (analogous) | Not specified |

| Modified Sandmeyer Reaction | 2,4-Dichloroaniline | tert-Butyl nitrite, DABSO, Copper(II) chloride | Potentially >80% | High |

Synthetic Pathways

Two primary pathways for the synthesis of this compound are detailed below.

Chlorosulfonation of 1,3-Dichlorobenzene

This method involves the direct electrophilic substitution of 1,3-dichlorobenzene with chlorosulfonic acid. The chloro groups are ortho, para-directing; however, the steric hindrance at the 2-position and the deactivating nature of the chlorine atoms favor sulfonation at the 4-position, which is para to one chlorine and ortho to the other.

Caption: Synthesis of this compound via chlorosulfonation.

Sandmeyer-type Reaction of 2,4-Dichloroaniline

This route involves the diazotization of 2,4-dichloroaniline to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst. This reaction, a variation of the Sandmeyer reaction, allows for the introduction of the sulfonyl chloride group at the position of the original amino group.

Caption: Synthesis via Sandmeyer-type reaction.

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods.

Method 1: Chlorosulfonation of 1,3-Dichlorobenzene

This procedure is adapted from a patented method for the synthesis of a related compound and is expected to give a high yield of the desired product.[1]

Materials:

-

1,3-Dichlorobenzene (99%)

-

Chlorosulfonic acid

Procedure:

-

To a reaction vessel equipped with a stirrer and a cooling bath, add chlorosulfonic acid (12 moles).

-

While maintaining the temperature at 20°C, slowly add 1,3-dichlorobenzene (2 moles) over a period of two hours.

-

After the addition is complete, heat the solution to 60°C and maintain this temperature for four hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled solution onto crushed ice with stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the solid product and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate (B1210297) mixture.

Method 2: Sandmeyer-type Reaction of 2,4-Dichloroaniline

This protocol is based on a well-established procedure for the synthesis of aryl sulfonyl chlorides from anilines and is analogous to the synthesis of a similar dichlorinated compound which yielded 54%.[2] A more recent modification using DABSO as an SO2 surrogate has shown yields of up to 80% for a similar reaction.[3]

Materials:

-

2,4-Dichloroaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sulfur dioxide

-

Copper(I) chloride

-

Acetic acid

Procedure:

-

In a beaker, prepare a solution of 2,4-dichloroaniline (1.0 equiv) in acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to below -5°C in an acetone/ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below -5°C. Stir for one hour to form the diazonium salt solution.

-

In a separate open beaker, prepare a suspension of copper(I) chloride (0.10 equiv) in liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0°C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide suspension over 20 minutes.

-

After one hour, separate the organic layer.

-

Dilute the organic layer with toluene, wash with water, and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash chromatography using a hexane/ethyl acetate gradient.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

References

2,4-Dichlorobenzenesulfonyl chloride safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental considerations for 2,4-Dichlorobenzenesulfonyl chloride. The information is intended to support laboratory safety and procedural planning for professionals in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a heterocyclic building block used in the synthesis of various organic compounds, including those with potential therapeutic applications.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 16271-33-3 | [2] |

| Molecular Formula | C₆H₃Cl₃O₂S | [2] |

| Molecular Weight | 245.51 g/mol | [2] |

| Appearance | Solid, white to off-white crystalline powder | [1][2] |

| Melting Point | 54-58 °C | [2] |

| Boiling Point | 308.4 °C at 760 mmHg | [2] |

| Flash Point | 140.3 °C | [2] |

| Solubility | Insoluble in water. Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). | [1][3] |

Safety Data and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its GHS classification to ensure safe handling.

| Hazard Class | GHS Classification | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | Danger | [2][4] | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | [4] | |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | Warning | [5] |

Handling and Storage Precautions

Proper handling and storage are paramount to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound.

| PPE Type | Specification | Reference(s) |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield are essential. | [2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before each use. | [2] |

| Skin and Body Protection | A chemical-resistant lab coat or apron is necessary. For larger quantities, impervious clothing should be considered. | [2] |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a suitable respirator must be used. | [2] |

Safe Handling Practices

Handling Guidelines:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[2]

-

Wash hands thoroughly after handling.[2]

-

It is moisture-sensitive; handle under inert gas and protect from moisture.[5][6]

Storage Conditions

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store locked up.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. | [2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. | [2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. | [2] |

Accidental Release Measures

Spill Cleanup:

-

Evacuate: Evacuate non-essential personnel from the area.[7]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[7]

-

Collect: Carefully scoop the absorbed material into a suitable container for disposal.

-

Decontaminate: Decontaminate the spill area and any contaminated equipment.[7]

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[2]

Experimental Protocols

This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides.

General Quenching Procedure for Sulfonyl Chlorides

Excess sulfonyl chloride must be carefully neutralized before workup and disposal.

Methodology:

-

Prepare a beaker with a sufficient volume of saturated aqueous sodium bicarbonate solution (at least 5-10 molar equivalents relative to the initial amount of sulfonyl chloride).

-

Cool the sodium bicarbonate solution in an ice bath with stirring.

-

Slowly and dropwise, add the reaction mixture containing the unreacted this compound to the cold, stirred sodium bicarbonate solution.

-

Be aware of vigorous gas (CO₂) evolution. The rate of addition must be controlled to prevent excessive foaming and overflow.

-

Continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure full hydrolysis and neutralization.

-

Verify that the pH of the aqueous layer is neutral or slightly basic using pH paper.

-

The mixture can now be safely processed through standard aqueous extraction procedures.

Synthesis of 2-Anilino Substituted Nicotinyl Arylsulfonylhydrazides

This compound is a key reagent in the synthesis of nicotinyl arylsulfonylhydrazides, which have shown potential as anticancer and antibacterial agents.[2] A general procedure involves the reaction of a carbohydrazide (B1668358) with the sulfonyl chloride in a suitable solvent.

General Experimental Protocol (based on similar syntheses):

-

Dissolution: Dissolve the appropriate 2-anilinonicotinohydrazide in a suitable solvent (e.g., pyridine, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath.

-

Addition of Sulfonyl Chloride: Add this compound portion-wise to the cooled and stirred solution.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining sulfonyl chloride as described in the quenching protocol. The product is then typically isolated by precipitation, filtration, or extraction, followed by purification techniques such as recrystallization or column chromatography.

Note: For the specific, detailed experimental protocol for the synthesis of N'-1-[2-anilino-3-pyridyl]carbonyl-1-(2,4-dichlorobenzene)sulfonohydrazide, refer to the publication by Kamal A, et al. in Bioorg Med Chem. 2007 Jan 15;15(2):1004-13.[2]

Toxicological and Ecological Information

-

Toxicology: The toxicological properties of this compound have not been fully investigated. Swallowing can lead to a strong caustic effect on the mouth and throat.[4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[2]

-

Ecology: This substance is considered slightly hazardous to water.[4] Do not let the product enter drains or watercourses.[7]

Transport Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group | Reference(s) |

| DOT / IATA / IMDG | 3261 | Corrosive solid, acidic, organic, n.o.s. (this compound) | 8 | II / III | [2][4] |

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols. Always perform a thorough risk assessment before beginning any new experimental procedure.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS#:77692-20-7 | 2-(4-methoxyanilino)pyridine-3-carbohydrazide | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AHMED KAMAL - Google Scholar [scholar.google.com]

A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4-Dichlorobenzenesulfonyl chloride, a crucial reagent in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals. This document collates available quantitative and qualitative solubility data, offers detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound (CAS No. 16271-33-3) is a white to light beige crystalline powder.[1][2][3] Its utility as a synthetic building block is largely influenced by its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification, and formulation. Understanding its solubility profile allows for the optimization of reaction conditions and the development of robust and scalable synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₆H₃Cl₃O₂S |

| Molecular Weight | 245.51 g/mol |

| Melting Point | 55-58 °C |

| Boiling Point | 114-115 °C at 0.1 mmHg |

| Appearance | White to light beige crystalline powder[1][2][3] |

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent and its potential for reactivity with the sulfonyl chloride functional group.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents. It is important to note that publicly available quantitative data is limited, and the values presented here are based on information from chemical suppliers.

| Solvent | Chemical Formula | Solubility (at ambient temperature) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 15 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 10 mg/mL |

| Ethanol | C₂H₅OH | 25 mg/mL |

Data sourced from Cayman Chemical.

Qualitative Solubility Data

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Sparingly soluble[2] |

| Methanol | CH₃OH | Slightly soluble[2] |

| Water | H₂O | Insoluble[1] |

Based on the general behavior of sulfonyl chlorides, it is anticipated that this compound will exhibit good solubility in aprotic polar solvents and halogenated hydrocarbons. Its solubility is expected to be lower in non-polar hydrocarbon solvents. Protic solvents, such as water and alcohols, can react with the sulfonyl chloride group, leading to hydrolysis to the corresponding sulfonic acid.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocols can be employed to determine the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., acetone, ethyl acetate, toluene, dichloromethane, acetonitrile)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Sealable glass vials or flasks

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of an Organic Compound.

References

Commercial Suppliers of 2,4-Dichlorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 2,4-Dichlorobenzenesulfonyl chloride (CAS No. 16271-33-3), a key reagent in organic synthesis, particularly in the development of novel sulfonamide-based therapeutics. This guide offers a comparative summary of suppliers, detailed experimental protocols for its use, and visual workflows to aid in laboratory applications.

Commercial Supplier Overview

Sourcing high-quality this compound is critical for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this reagent with different purity levels, quantities, and pricing. Below is a summary of prominent commercial suppliers.

| Supplier | Product Number (Example) | Purity | Available Quantities | Price (USD, Example) |

| Sigma-Aldrich | 545694 | 97% | 5 g | $43.50 |

| TCI America | D4037 | >98.0% (GC) | 5 g, 25 g | $52.00 (25 g)[1] |

| Cayman Chemical | 16271 | ≥98% | - | - |

| Santa Cruz Biotechnology | sc-239144 | ≥98% | - | - |

| MedChemExpress | HY-W013409 | - | - | - |

| CHEMLYTE SOLUTIONS CO.,LTD | - | 99.00% | - | - |

| HANGZHOU LEAP CHEM CO., LTD. | - | 99.00% | - | - |

| Henan Lihao Chem Plant Limited | - | 99% (Industrial Grade) | - | $1.00 - $100.00 / KG |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. Purity levels may be determined by different analytical methods (e.g., GC, Titration), and researchers should consult the certificate of analysis for detailed information.

Key Chemical and Physical Properties

This compound is a white to off-white solid. Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 16271-33-3 |

| Molecular Formula | C₆H₃Cl₃O₂S |

| Molecular Weight | 245.51 g/mol [2] |

| Melting Point | 55-58 °C (lit.)[2] |

| Boiling Point | 158 °C at 10 mmHg |

| Appearance | White to off-white solid |

Experimental Protocols

This compound is a versatile reagent primarily used in the synthesis of sulfonamides. The following section provides a detailed experimental protocol for a representative synthesis of an N-aryl-2,4-dichlorobenzenesulfonamide.

Synthesis of N-(4-methoxyphenyl)-2,4-dichlorobenzenesulfonamide

This protocol describes the reaction of this compound with p-anisidine (B42471) in the presence of a base.

Materials and Reagents:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Dichloromethane (B109758) (DCM), anhydrous

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents). Stir the mixture at room temperature for 10 minutes.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15 minutes. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up: Upon completion of the reaction, quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Safety Precautions: this compound is corrosive and moisture-sensitive. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction generates HCl gas, which should be trapped or neutralized.

Visualizing Workflows

Supplier Selection Logic

The selection of a suitable commercial supplier often involves a multi-faceted decision-making process. The following diagram illustrates the logical workflow for choosing a supplier based on key research and development criteria.

References

Core Reactivity of 2,4-Dichlorobenzenesulfonyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of 2,4-dichlorobenzenesulfonyl chloride with a range of common nucleophiles, including amines, alcohols, and thiols. The document elucidates the underlying reaction mechanisms, presents quantitative data for reaction outcomes, and furnishes detailed experimental protocols for the synthesis of key derivatives such as sulfonamides, sulfonate esters, and thiophenols. Visual representations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical transformations involving this versatile reagent. This guide is intended to serve as a valuable resource for professionals engaged in synthetic organic chemistry, medicinal chemistry, and drug development by providing a consolidated repository of technical information on the reactivity of this compound.

Introduction

This compound is a reactive organosulfur compound that serves as a crucial building block in organic synthesis. Its utility is primarily derived from the highly electrophilic sulfonyl chloride moiety, which is an excellent leaving group, rendering the sulfur atom susceptible to nucleophilic attack. The presence of two chlorine atoms on the benzene (B151609) ring modulates the reactivity of the sulfonyl chloride through their electron-withdrawing inductive effects, enhancing the electrophilicity of the sulfur center. This guide explores the core reactivity of this compound with key nucleophiles, providing a foundational understanding for its application in the synthesis of diverse and complex molecules.

General Reaction Mechanisms

The reactions of this compound with nucleophiles predominantly proceed via a nucleophilic substitution at the sulfonyl sulfur atom. The generally accepted mechanism for these transformations is a concerted, bimolecular nucleophilic substitution (SN2-type) pathway. In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to the simultaneous departure of the chloride ion through a single transition state.

An alternative, though less commonly invoked for sulfonyl chlorides, is the addition-elimination mechanism. This pathway involves the initial formation of a transient trigonal bipyramidal intermediate, which subsequently eliminates the chloride ion to yield the final product. For most reactions of arylsulfonyl chlorides with strong nucleophiles like amines and alkoxides, the SN2-type mechanism is considered the more probable pathway.

Reactivity with Amine Nucleophiles: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Quantitative Data for Sulfonamide Synthesis

The following table summarizes representative yields for the synthesis of various sulfonamides from this compound and its analogs.

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference Compound |

| 2,3-Dichloroaniline | 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide | Boiled in the absence of solvent | Not specified, but solid product obtained | This compound |

| Aniline | N-Phenyl-4-chlorobenzenesulfonamide | Not specified | 85-95 (Typical) | 4-Chlorobenzenesulfonyl chloride |

| Substituted Anilines | N-(Aryl)-4-chlorobenzenesulfonamide | Various | 80-95 (Typical) | 4-Chlorobenzenesulfonyl chloride |

| Alkyl/Aralkyl Amines | N-(Alkyl/Aralkyl)-4-chlorobenzenesulfonamide | DMF, NaH | 79-89 (Typical) | 4-Chlorobenzenesulfonyl chloride |

Note: Data for analogous chlorobenzenesulfonyl chlorides are included to provide an expected range of yields due to the limited availability of a comprehensive dataset for this compound.

Experimental Protocol: Synthesis of 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide

-

Reaction Setup: In a round-bottom flask, this compound is reacted with a stoichiometric amount of 2,3-dichloroaniline.

-

Heating: The reaction mixture is heated to boiling for ten minutes.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water (100 mL).

-

Isolation: The resulting solid product is collected by suction filtration and washed thoroughly with cold water.

-

Purification: The crude product is recrystallized from dilute ethanol (B145695) to a constant melting point to afford pure 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide.[1]

Caption: Experimental workflow for the synthesis of sulfonamides.

Reactivity with Alcohol Nucleophiles: Synthesis of Sulfonate Esters

This compound reacts with alcohols and phenols in the presence of a base to form the corresponding sulfonate esters. These esters are valuable synthetic intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

Quantitative Data for Sulfonate Ester Synthesis

The following table presents typical yields for the synthesis of sulfonate esters from various phenols and sulfonyl chlorides.

| Nucleophile (Alcohol/Phenol) | Sulfonyl Chloride | Product | Reaction Conditions | Yield (%) |

| Phenol (B47542) | p-Toluenesulfonyl chloride | Phenyl tosylate | Pyridine | 90 |

| 2-Chlorophenol | p-Toluenesulfonyl chloride | 2-Chlorophenyl tosylate | Pyridine | 89 |

| 2-Nitrophenol | p-Toluenesulfonyl chloride | 2-Nitrophenyl tosylate | Pyridine | 73 |

| 4-Nitrophenol | p-Toluenesulfonyl chloride | 4-Nitrophenyl tosylate | Pyridine | 82 |

Note: Data for p-toluenesulfonyl chloride is provided to illustrate the expected reactivity and yields.

Experimental Protocol: General Synthesis of Aryl Sulfonate Esters

-

Reaction Setup: To a solution of the phenol (1.0 equivalent) in pyridine, add this compound (1.1 equivalents) portion-wise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to afford the pure aryl-2,4-dichlorobenzenesulfonate.

Caption: Reaction pathway for the synthesis of sulfonate esters.

Reactivity with Thiol Nucleophiles: Synthesis of Thiophenols

This compound can be reduced to the corresponding 2,4-dichlorothiophenol. A common method for this transformation is the use of a reducing agent such as zinc dust in an acidic medium.

Quantitative Data for Thiophenol Synthesis

High yields are generally reported for the reduction of arylsulfonyl chlorides to thiophenols.

| Starting Material | Product | Reaction Conditions | Yield (%) |

| Benzenesulfonyl chloride | Thiophenol | Zn, H₂SO₄, ice | 91-96 |

| p-Dichlorobenzene (via sulfonyl chloride) | 2,5-Dichlorothiophenol | Zn, H₂SO₄ | 81-94 |

Note: Data for benzenesulfonyl chloride and p-dichlorobenzene are provided as representative examples.

Experimental Protocol: General Reduction of Arylsulfonyl Chlorides to Thiophenols

-

Reaction Setup: In a large round-bottom flask, place cracked ice and concentrated sulfuric acid, and cool the mixture in an ice-salt bath.

-

Addition of Sulfonyl Chloride: With mechanical stirring, gradually introduce this compound.

-

Addition of Zinc: Add zinc dust in portions, maintaining the temperature below 0 °C.

-

Reaction: Stir the mixture for 1-1.5 hours at or below 0 °C.

-

Heating: Remove the ice bath and allow the reaction to warm up. Heat the mixture to boiling until the solution becomes clear (4-7 hours).

-

Isolation: Distill the thiophenol with steam. Separate the product from the water, dry with a drying agent (e.g., calcium chloride), and distill to obtain the pure 2,4-dichlorothiophenol.[2]

Caption: Reaction pathway for the synthesis of thiophenols.

Hydrolysis

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis. Its reactions with amines, alcohols, and thiols provide efficient routes to a variety of important sulfur-containing compounds. The reactivity is dominated by nucleophilic substitution at the sulfonyl sulfur, proceeding primarily through an SN2-type mechanism. The electron-withdrawing nature of the dichloro-substituted phenyl ring enhances the electrophilicity of the sulfur atom, facilitating these reactions. This guide has provided a detailed overview of the core reactivity of this compound, including quantitative data, experimental protocols, and mechanistic insights, to aid researchers in its effective application in their synthetic endeavors.

References

2,4-Dichlorobenzenesulfonyl Chloride: A Versatile Building Block for Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dichlorobenzenesulfonyl chloride is a readily available and versatile chemical intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its utility as a building block for the synthesis of a wide array of biologically active heterocyclic compounds is well-established. The presence of the dichlorinated phenyl ring and the reactive sulfonyl chloride moiety allows for the construction of diverse molecular architectures with potential therapeutic applications, including anticancer and antibacterial agents. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16271-33-3 | [1][2] |

| Molecular Formula | C₆H₃Cl₃O₂S | [1][2] |

| Molecular Weight | 245.51 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 55-58 °C | |

| Solubility | DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 25 mg/mL, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/mL | [1] |

Synthesis of Heterocyclic Scaffolds

This compound primarily serves as a robust electrophile for the introduction of the 2,4-dichlorobenzenesulfonyl group onto nucleophilic nitrogen atoms within heterocyclic precursors. This sulfonylation reaction is a cornerstone in the synthesis of a variety of bioactive molecules.

Synthesis of N-(Heterocyclic)sulfonamides

The most prevalent application of this compound is in the synthesis of N-heterocyclic sulfonamides. This reaction typically involves the coupling of the sulfonyl chloride with a primary or secondary amine on a heterocyclic ring in the presence of a base to neutralize the HCl byproduct.

General Experimental Protocol for N-Sulfonylation of Heterocyclic Amines:

To a solution of the heterocyclic amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine (B92270), or THF), a base (e.g., triethylamine (B128534) or pyridine, 1.1-1.5 equivalents) is added. The mixture is cooled to 0 °C in an ice bath. This compound (1.0-1.2 equivalents) is then added portion-wise or as a solution in the reaction solvent. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or an aqueous solution of an appropriate reagent. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

dot

This compound has been utilized in the synthesis of nicotinyl arylsulfonylhydrazides, which have shown potential anticancer and antibacterial activities.[1][3][4]

Experimental Protocol: Synthesis of N'-(nicotinoyl)-2,4-dichlorobenzenesulfonohydrazide

A solution of nicotinic acid hydrazide (1 equivalent) in a suitable solvent is treated with this compound (1 equivalent) in the presence of a base like pyridine at room temperature. The reaction mixture is stirred for several hours. The resulting precipitate is filtered, washed with water, and recrystallized to afford the desired product.

| Reactants | Base | Solvent | Time (h) | Yield (%) |

| Nicotinic acid hydrazide, this compound | Pyridine | Pyridine | 4-6 | Not specified |

Note: Specific yield was not provided in the general description.

dot

N-Sulfonyl indoles are valuable intermediates in organic synthesis. The sulfonamide group can act as a protecting group for the indole (B1671886) nitrogen and can also influence the regioselectivity of subsequent reactions.

Experimental Protocol: Synthesis of 1-(2,4-Dichlorobenzenesulfonyl)indole

To a stirred solution of indole (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, a strong base such as sodium hydride (1.1 equivalents) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of a solution of this compound (1.1 equivalents) in anhydrous THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Reactants | Base | Solvent | Time (h) | Yield (%) |

| Indole, this compound | NaH | THF | 12 | Not specified |

Note: Specific yield was not provided in the general description.

dot

Cyclization Reactions to Form Heterocycles

In some synthetic strategies, the 2,4-dichlorobenzenesulfonyl group is installed early and participates in a subsequent cyclization step to form the heterocyclic ring.

A notable example is the synthesis of indole derivatives where an N-arylsulfonamide undergoes cyclization.

Experimental Protocol: Synthesis of N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide and subsequent cyclization to 1-(2,4-Dichlorobenzenesulfonyl)indolin-3-one

Step 1: Synthesis of N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide 2'-Aminoacetophenone (1.0 equivalent) is dissolved in pyridine and cooled in an ice bath. This compound (1.05 equivalents) is added in portions. The mixture is allowed to warm to room temperature for 30 minutes, and then water is added to quench the remaining sulfonyl chloride. The mixture is then diluted with 1 M H₂SO₄ and the precipitate is filtered, washed with water and methanol, and dried under vacuum to yield the sulfonamide.[5]

Step 2: Bromination The N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide (1.0 equivalent) is suspended in a mixture of ethyl acetate and chloroform. Anhydrous CuBr₂ (2.0 equivalents) and a catalytic amount of 48% aqueous HBr are added. The mixture is refluxed for 18 hours, filtered through Celite, and the filtrate is concentrated. The crude product is purified by crystallization.[5]

Step 3: Cyclization to 1-(2,4-Dichlorobenzenesulfonyl)indolin-3-one The brominated intermediate (1.0 equivalent) is dissolved in dichloromethane, and triethylamine (1.1 equivalents) is added. The mixture is stirred at room temperature to effect cyclization.[5]

| Step | Reactants | Reagents/Solvents | Conditions | Yield (%) |

| 1 | 2'-Aminoacetophenone, this compound | Pyridine, H₂O, H₂SO₄ | 0 °C to RT | 81 |

| 2 | N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide | CuBr₂, aq. HBr, EtOAc, CHCl₃ | Reflux, 18 h | 72 |

| 3 | N-(2-(2-Bromoacetyl)phenyl)-2,4-dichlorobenzenesulfonamide | Et₃N, CH₂Cl₂ | Room Temperature | Not specified |

dot

Spectroscopic Data

The characterization of the synthesized heterocyclic compounds relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific data for a wide range of 2,4-dichlorobenzenesulfonyl-substituted heterocycles is dispersed throughout the literature, general trends can be observed.

¹H NMR:

-

Aromatic Protons (Dichlorophenyl Ring): The three protons on the 2,4-dichlorophenyl ring typically appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 7.5-8.0 ppm.

-

Heterocyclic Protons: The chemical shifts of the protons on the heterocyclic ring will be influenced by the electron-withdrawing nature of the sulfonyl group and the specific ring system.

-

NH Proton (Sulfonamide): If present, the NH proton of the sulfonamide linkage often appears as a broad singlet at a downfield chemical shift, which can be exchanged with D₂O.

¹³C NMR:

-

Aromatic Carbons (Dichlorophenyl Ring): The carbon atoms of the dichlorinated ring will appear in the aromatic region (δ 120-145 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.

-

Heterocyclic Carbons: The chemical shifts of the carbons in the heterocyclic moiety will also be affected by the sulfonyl group.

-

Carbonyl Carbon (if applicable): In derivatives like indolin-3-one, the carbonyl carbon will have a characteristic downfield shift (δ > 180 ppm).

Mass Spectrometry (MS):

-

The mass spectra will show the molecular ion peak (M⁺) corresponding to the mass of the synthesized compound.

-

Characteristic fragmentation patterns, including the loss of SO₂ and cleavage of the sulfonamide bond, can often be observed.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a diverse range of heterocyclic compounds. Its primary role is in the formation of N-sulfonylated heterocycles, which are important intermediates and can themselves exhibit significant biological activity. Furthermore, the 2,4-dichlorobenzenesulfonyl group can be strategically employed to direct or participate in cyclization reactions to construct the core heterocyclic scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this building block in the development of novel therapeutic agents. The continued exploration of its reactivity is expected to unveil new synthetic methodologies and lead to the discovery of new bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives is a cornerstone of drug discovery and lead optimization. 2,4-Dichlorobenzenesulfonyl chloride is a key heterocyclic building block for this purpose. Its distinct substitution pattern offers a scaffold that can be used to modulate the physicochemical properties—such as lipophilicity, metabolic stability, and target binding affinity—of the resulting sulfonamide.

These application notes provide a comprehensive guide to the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides. Included are a general reaction scheme, detailed experimental protocols for both conventional and microwave-assisted synthesis, and information on the characterization and application of these compounds, particularly as inhibitors of carbonic anhydrase, a crucial enzyme target in various diseases.[2][3]

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Caption: General reaction for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides.

Experimental Protocols

Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.

Protocol 1: Standard Synthesis in Aprotic Solvent

This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and environmentally friendly alternative to conventional heating.[4]

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 eq)

-

n-Hexane

-

Microwave Synthesizer

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 3-10 minutes. The formation of hydrogen chloride gas may be observed.[4]

-

Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.

-

Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.

Caption: Standard workflow for the synthesis and purification of sulfonamides.

Data Presentation

The reaction of this compound with various amines generally proceeds in good to excellent yields. The following table provides representative data for the synthesis of several 2,4-dichlorobenzenesulfonamides using the standard protocol.

| Entry | Amine | Product Structure | Reaction Time (h) | Typical Yield (%) |

| 1 | Aniline |  | 12 | 85-95 |

| 2 | Benzylamine |  | 8 | 90-98 |

| 3 | Piperidine |  | 6 | 88-96 |

| 4 | 4-Fluoroaniline |  | 16 | 80-90 |

Note: Yields are illustrative and based on typical outcomes for sulfonylation reactions. Actual yields may vary depending on the specific amine substrate and reaction conditions.

Characterization

The synthesized sulfonamides can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and any aliphatic protons from the amine. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). An N-H stretching band for secondary sulfonamides appears around 3300-3200 cm⁻¹.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline product.

Applications in Drug Discovery: Carbonic Anhydrase Inhibition

Sulfonamides are the quintessential inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[5] CAs catalyze the reversible hydration of CO₂ to bicarbonate and are essential for processes like pH regulation and electrolyte secretion.[3] Several CA isoforms (e.g., CA II, IX, XII) are validated drug targets for glaucoma, epilepsy, and certain types of cancer.[2][6]

The unsubstituted sulfonamide moiety (-SO₂NH₂) is a potent zinc-binding group. It coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule/hydroxide ion and disrupting the catalytic cycle. The 2,4-dichlorophenyl group can then be used to confer isoform selectivity by forming favorable interactions with specific amino acid residues in the active site cavity.

Caption: Mechanism of carbonic anhydrase (CA) inhibition by a sulfonamide.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. List of Carbonic anhydrase inhibitors - Drugs.com [drugs.com]

Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,4-dichlorobenzenesulfonyl chloride with primary amines is a fundamental transformation in organic synthesis, yielding N-substituted-2,4-dichlorobenzenesulfonamides. This class of compounds is of significant interest to the pharmaceutical industry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The 2,4-dichlorophenyl moiety can further enhance the biological activity and modulate the physicochemical properties of the resulting molecules, making it a valuable scaffold in drug discovery and development.

These application notes provide an overview of the synthesis of 2,4-dichlorobenzenesulfonamides, including reaction conditions, experimental protocols, and a summary of their applications in medicinal chemistry, with a focus on their potential as anticancer agents.

Reaction Principles and Mechanism

The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable sulfonamide product and hydrochloric acid. The presence of a base is crucial to neutralize the in situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Data Presentation

The following table summarizes the reaction of this compound with various primary amines under different conditions, providing insights into the scope and efficiency of this transformation.

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pyridine (B92270) | Dichloromethane (B109758) | Room Temperature | 12 | >95 | Generic Protocol |

| 2 | Benzylamine | Triethylamine (B128534) | Dichloromethane | 0 to Room Temperature | 4 | 85-95 | Generic Protocol |

| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temperature | 6 | 80-90 | Generic Protocol |

| 4 | 4-Amino-N-(4-cinnamoylphenyl)acetamide | Pyridine | Anhydrous Dichloromethane | Room Temperature | 24 | Not Specified | [1] |

| 5 | Various aromatic and heteroaromatic amines | Pyridine | Dichloromethane | Room Temperature | 12-24 | 60-85 | [1] |

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-substituted-2,4-dichlorobenzenesulfonamide.

Applications in Drug Discovery

Derivatives of 2,4-dichlorobenzenesulfonamide (B1301883) have shown significant promise in medicinal chemistry, particularly as anticancer agents.

Anticancer Activity:

Recent studies have focused on the design and synthesis of novel chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety.[1] These compounds have demonstrated notable cytotoxic effects against various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells.[1] The IC₅₀ values for some of these derivatives were in the sub-micromolar to low micromolar range.[1]

Mechanism of Action:

The anticancer activity of these compounds is believed to be, at least in part, mediated through the induction of apoptosis. One of the synthesized chalcone derivatives was shown to arrest the cell cycle in the subG0 phase, induce depolarization of the mitochondrial membrane, and activate caspase-8 and caspase-9.[1] This suggests that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways.

Visualizations

Reaction Workflow

Caption: General experimental workflow for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides.

Reaction Mechanism

Caption: Nucleophilic substitution mechanism for the formation of N-substituted-2,4-dichlorobenzenesulfonamides.

Signaling Pathway

Caption: Proposed mechanism of apoptosis induction by 2,4-dichlorobenzenesulfonamide derivatives in cancer cells.

References

Protocol for the Derivatization of Amines with 2,4-Dichlorobenzenesulfonyl Chloride

Introduction

The derivatization of primary and secondary amines with 2,4-dichlorobenzenesulfonyl chloride is a robust and widely utilized method for the synthesis of the corresponding sulfonamides. This reaction is of significant interest to researchers in medicinal chemistry and drug development as the resulting sulfonamide moiety is a key structural component in a variety of therapeutic agents. The presence of the dichloro-substituted phenyl ring can also serve as a useful chromophore for UV detection in analytical applications such as High-Performance Liquid Chromatography (HPLC).

This application note provides detailed protocols for the derivatization of both aromatic and aliphatic amines with this compound, a summary of expected yields, and the reaction mechanism.

Reaction Principle and Signaling Pathway

The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond. The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by the addition of a base.

This derivatization is a chemical synthesis process and does not directly involve a biological signaling pathway. The logical relationship of the synthesis is a straightforward nucleophilic substitution reaction.

Experimental Protocols

Two primary protocols are presented below: a classical thermal method suitable for aromatic amines and a more general method using a base in an aprotic solvent, which is applicable to a wider range of amines, including aliphatic ones.

Protocol 1: Derivatization of Aromatic Amines (Thermal Method)

This protocol is adapted from the established procedure for the synthesis of N-aryl-2,4-dichlorobenzenesulfonamides.[1]

Materials:

-

This compound

-

Substituted aromatic amine (e.g., 2,3-dichloroaniline)

-

Dilute ethanol (B145695) (for recrystallization)

-

Ice-cold deionized water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine a stoichiometric amount of this compound with the desired aromatic amine.

-

Heat the reaction mixture to boiling and maintain for 10 minutes.

-

Allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 100 mL) to precipitate the crude sulfonamide product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from dilute ethanol to obtain the pure N-(aryl)-2,4-dichlorobenzenesulfonamide.

Protocol 2: General Derivatization of Primary and Secondary Amines (Base-Catalyzed Method)

This protocol is a general method suitable for a broader range of amines, including aliphatic amines, and is conducted under milder conditions.

Materials:

-

This compound

-

Primary or secondary amine (aliphatic or aromatic)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes representative yields for the synthesis of sulfonamides from the reaction of sulfonyl chlorides with various amines. While specific yield data for a wide range of amines with this compound is not extensively documented in a single source, the provided data for analogous reactions with benzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride can be considered indicative of expected outcomes. High yields are generally achievable with careful control of reaction conditions.

| Amine Type | Amine | Sulfonyl Chloride | Reaction Conditions | Yield (%) |

| Primary Aliphatic | 1-Octylamine | Benzenesulfonyl chloride | 1.0 M aqueous NaOH, 5% excess sulfonyl chloride | 98 |

| Secondary Aliphatic | Dibutylamine | Benzenesulfonyl chloride | 1.0 M aqueous NaOH, 5% excess sulfonyl chloride | 94 |

| Secondary Cyclic | Hexamethylenimine | Benzenesulfonyl chloride | 1.0 M aqueous NaOH, 5% excess sulfonyl chloride | 97 |

| Primary Aromatic | Aniline | 4-Chlorobenzenesulfonyl chloride | NaH, DMF | Not Specified |

| Secondary Aromatic | N-Ethylaniline | 4-Chlorobenzenesulfonyl chloride | NaH, DMF | Not Specified |